molecular formula C9H8ClFO3 B14039446 2-Chloro-3-ethoxy-4-fluorobenzoic acid

2-Chloro-3-ethoxy-4-fluorobenzoic acid

Cat. No.: B14039446
M. Wt: 218.61 g/mol
InChI Key: QOXGLBCIGFGXHI-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-4-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-4-fluorobenzoic acid typically involves the introduction of chloro, ethoxy, and fluoro groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. The reaction conditions often involve the use of reagents such as chlorinating agents, ethylating agents, and fluorinating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-ethoxy-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxy-3-fluorobenzoic acid
  • 4-Chloro-3-ethoxy-2-fluorobenzoic acid
  • 3-Chloro-2-fluorobenzoic acid

Uniqueness

2-Chloro-3-ethoxy-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its isomers and other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-chloro-3-ethoxy-4-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-6(11)4-3-5(7(8)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

QOXGLBCIGFGXHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)C(=O)O)F

Origin of Product

United States

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